

In Vitro Characterization of JNJ-55511118: A Technical Guide

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Compound of Interest

Compound Name: JNJ-55511118

Cat. No.: B608237

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Abstract

JNJ-55511118 is a potent, selective, and orally bioavailable negative allosteric modulator of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ -8 (TARP γ -8).[1][2] This auxiliary subunit is predominantly expressed in the hippocampus and other forebrain regions, making **JNJ-55511118** a promising therapeutic candidate for neurological disorders associated with glutamatergic hyperactivity, such as epilepsy, with a potentially improved side-effect profile compared to non-selective AMPA receptor antagonists.[3][4][5] This document provides a comprehensive overview of the in vitro characterization of **JNJ-55511118**, detailing its binding affinity, mechanism of action, and functional effects through various experimental assays.

Core Mechanism of Action

JNJ-55511118 exerts its inhibitory effect by selectively targeting AMPA receptors associated with the TARP γ -8 subunit. Its mechanism of action is consistent with a partial disruption of the crucial interaction between TARP γ -8 and the pore-forming GluA subunits of the AMPA receptor.[1][6] This disruption leads to a reduction in the receptor's single-channel conductance, thereby decreasing AMPA receptor-mediated peak currents.[3][7][8] The binding site for **JNJ-55511118** has been identified at the interface between the third and fourth transmembrane domains (TM3 and TM4) of TARP γ -8 and the first transmembrane domain (M1) of an adjacent GluA subunit.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various in vitro assays characterizing the interaction of **JNJ-55511118** with TARP γ -8-containing AMPA receptors.

Table 1: Binding Affinity

Parameter	Value	Species	Assay Type	Reference
Ki	26 nM	Not Specified	Radioligand Binding Assay	[9][10]

Table 2: Functional Antagonism in Electrophysiology Studies

Cell Type	Receptor Subunits	Assay Type	Effect	Concentration	Reference
Hippocampal Neurons	Endogenous	Whole-Cell Patch Clamp	Partial reduction of AMPA receptor peak responses	1 μ mol/L	[4]
HEK293 Cells	GluA2(Q) + TARP γ -8	Whole-Cell Patch Clamp	Inhibition of peak currents by decreasing single-channel conductance	Not specified	[3][5]

Table 3: Selectivity Profile

Target	Activity	Reference
AMPA receptors with TARP- γ 2, γ 4 or TARP-less	Minimal activity	[4]
52 other receptors, ion channels, and transporters	<50% binding (except 5HT2B and melatonin receptors with 78% and 57% binding, respectively)	[9]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of **JNJ-55511118** for TARP γ -8-containing AMPA receptors.

Methodology:

- Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing human GluA1 and TARP γ -8.
- Radioligand: A tritiated version of a high-affinity TARP γ -8-selective antagonist is used as the radioligand.
- Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled **JNJ-55511118**.
- Incubation: The reaction is incubated to allow binding to reach equilibrium.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
- Data Analysis: Competition binding curves are generated, and the IC_{50} value is determined. The K_i value is then calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the functional effects of **JNJ-55511118** on the activity of TARP γ -8-containing AMPA receptors.

Methodology:

- **Cell Culture and Transfection:** HEK293 cells are transiently transfected with cDNAs encoding the desired AMPA receptor subunit (e.g., GluA2) and TARP γ -8.
- **Electrode Preparation:** Borosilicate glass pipettes are pulled to a resistance of 2-5 M Ω and filled with an intracellular solution containing ions that mimic the intracellular environment.
- **Whole-Cell Configuration:** A high-resistance seal (>1 G Ω) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to gain electrical access to the entire cell.
- **Agonist Application:** The AMPA receptor agonist, glutamate (e.g., 10 mM), is rapidly applied to the cell to evoke an inward current.
- **Compound Application:** **JNJ-55511118** is applied to the cell at various concentrations, typically via the perfusion system, prior to and during glutamate application.
- **Data Acquisition:** Membrane currents are recorded using an amplifier and digitized for analysis. The peak amplitude and decay kinetics of the glutamate-evoked currents are measured in the absence and presence of **JNJ-55511118**.
- **Data Analysis:** Dose-response curves are constructed to determine the IC₅₀ of **JNJ-55511118** for the inhibition of the AMPA receptor current.

Calcium Flux Assay

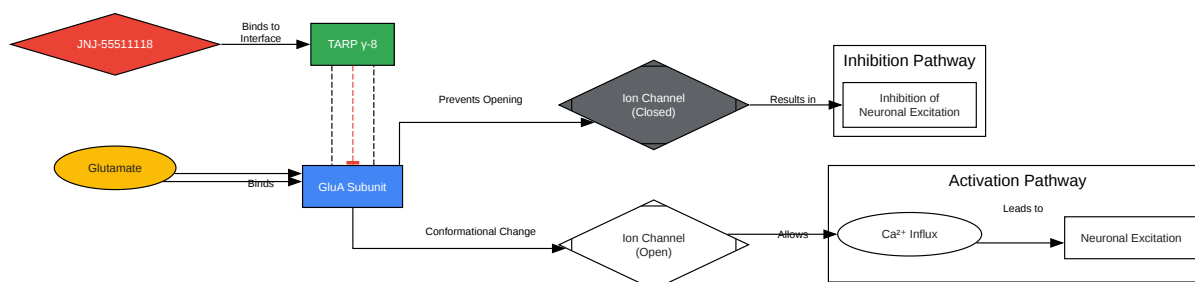
Objective: To assess the inhibitory activity of **JNJ-55511118** on AMPA receptor function in a high-throughput format.

Methodology:

- **Cell Plating:** HEK293 cells stably expressing the AMPA receptor-TARP γ -8 complex are seeded into 96- or 384-well microplates.
- **Dye Loading:** Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which will increase in fluorescence intensity upon binding to intracellular calcium.
- **Compound Addition:** **JNJ-55511118** is added to the wells at various concentrations and incubated with the cells.
- **Agonist Stimulation:** Glutamate is added to the wells to stimulate the AMPA receptors, leading to calcium influx and an increase in fluorescence.
- **Fluorescence Reading:** The change in fluorescence is monitored in real-time using a fluorescence plate reader (e.g., FLIPR Tetra).
- **Data Analysis:** The agonist-induced increase in fluorescence is measured in the presence of different concentrations of **JNJ-55511118**. The IC₅₀ value is calculated from the resulting dose-response curve.

Mandatory Visualizations

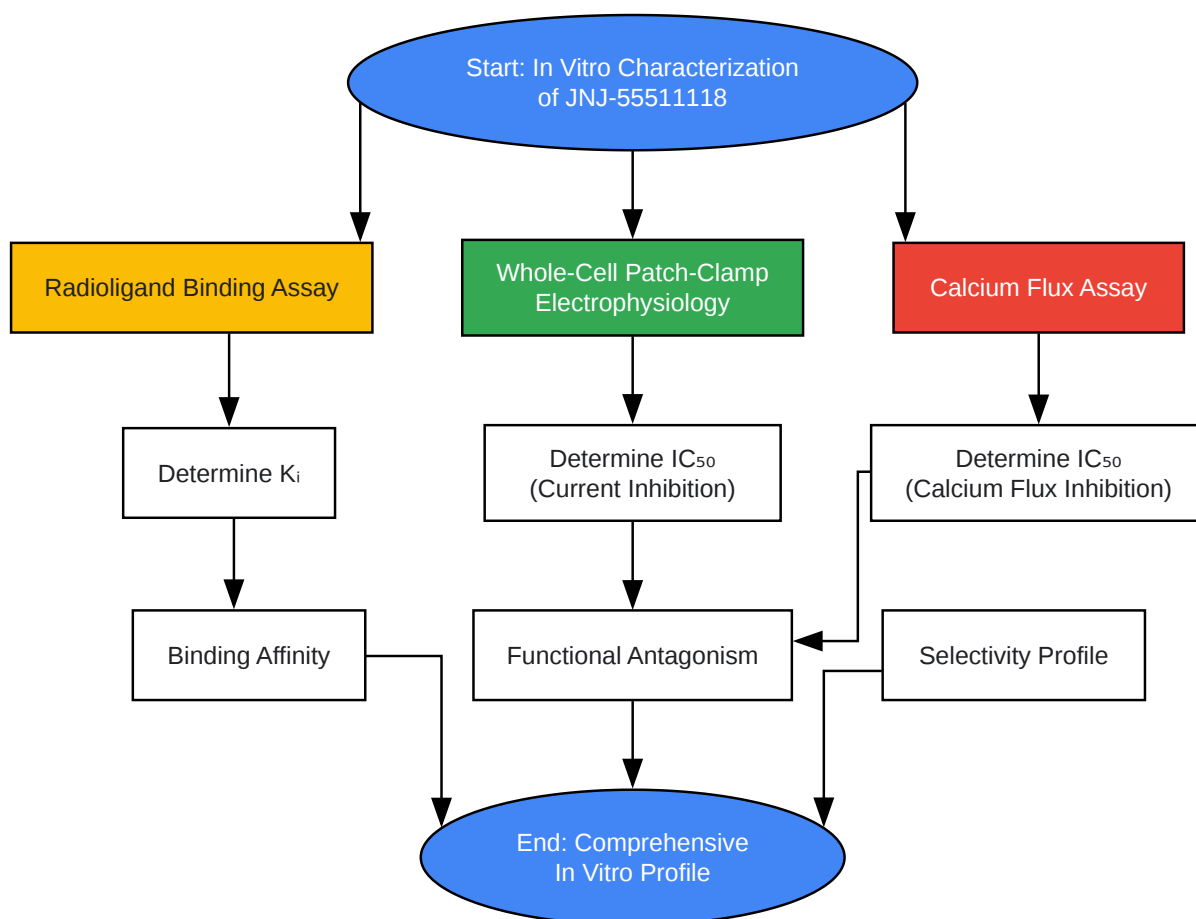
Signaling Pathway



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Caption: Mechanism of action of **JNJ-55511118**.

Experimental Workflow

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Caption: Workflow for the in vitro characterization of **JNJ-55511118**.

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